1H-Imidazo[4,5-f]quinoxalin-2-amine
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Description
“1H-Imidazo[4,5-f]quinoxalin-2-amine” is a chemical compound with the molecular formula C9H7N5 . It is a derivative of quinoxaline, a class of compounds that have attracted significant interest due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of imidazoquinoxalines has been the subject of numerous studies. One approach involves the intramolecular cyclization of certain imidazole derivatives . Another method involves the reaction of 2,3-dichloro-6-sulfonyl quinoxaline derivative with 1,3-binucleophiles . The specific synthesis process for “1H-Imidazo[4,5-f]quinoxalin-2-amine” may vary depending on the desired functional groups and the specific conditions of the reaction .Molecular Structure Analysis
The molecular structure of “1H-Imidazo[4,5-f]quinoxalin-2-amine” is characterized by the presence of an imidazo group attached to a quinoxaline ring . The exact structure can be determined using techniques such as infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “1H-Imidazo[4,5-f]quinoxalin-2-amine” are diverse and can lead to a wide range of functionalized derivatives. These reactions include arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical And Chemical Properties Analysis
The physical and chemical properties of “1H-Imidazo[4,5-f]quinoxalin-2-amine” can be inferred from its molecular structure. It has an average mass of 185.185 Da and a monoisotopic mass of 185.070145 Da .Safety and Hazards
Future Directions
Future research on “1H-Imidazo[4,5-f]quinoxalin-2-amine” and its derivatives could focus on further exploring their biological activities and developing more efficient synthesis methods. There is also potential for the development of green and sustainable reaction methods for quinoxalin-2(1H)-ones with applications in materials chemistry and pharmacology .
properties
IUPAC Name |
3H-imidazo[4,5-f]quinoxalin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c10-9-13-6-2-1-5-7(8(6)14-9)12-4-3-11-5/h1-4H,(H3,10,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVHOBBEPCHXQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C3=C1NC(=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663457 |
Source
|
Record name | 3H-Imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazo[4,5-f]quinoxalin-2-amine | |
CAS RN |
118175-25-0 |
Source
|
Record name | 3H-Imidazo[4,5-f]quinoxalin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00663457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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